molecular formula C17H17ClFNO2S B3011984 2-chloro-4-fluoro-N-[(4-thiophen-2-yloxan-4-yl)methyl]benzamide CAS No. 1203323-86-7

2-chloro-4-fluoro-N-[(4-thiophen-2-yloxan-4-yl)methyl]benzamide

Cat. No.: B3011984
CAS No.: 1203323-86-7
M. Wt: 353.84
InChI Key: ITGCXGGGFMKAIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-4-fluoro-N-[(4-thiophen-2-yloxan-4-yl)methyl]benzamide is a synthetic organic compound that features a benzamide core substituted with chloro and fluoro groups, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-fluoro-N-[(4-thiophen-2-yloxan-4-yl)methyl]benzamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2-chloro-4-fluorobenzoic acid with an amine derivative under amide coupling conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a nucleophilic substitution reaction, where a thiophene derivative reacts with the benzamide intermediate.

    Final Assembly: The final compound is obtained by linking the thiophene ring to the benzamide core through a suitable linker, often involving a thiol-ene reaction or other coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-fluoro-N-[(4-thiophen-2-yloxan-4-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the chloro or fluoro substituents.

    Substitution: The chloro and fluoro groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dehalogenated derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-chloro-4-fluoro-N-[(4-thiophen-2-yloxan-4-yl)methyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 2-chloro-4-fluoro-N-[(4-thiophen-2-yloxan-4-yl)methyl]benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-4-fluoro-N-(thiophen-2-ylmethyl)benzamide
  • 2-chloro-4-fluoro-N-(4-methylthiophen-2-ylmethyl)benzamide
  • 2-chloro-4-fluoro-N-(4-ethylthiophen-2-ylmethyl)benzamide

Uniqueness

2-chloro-4-fluoro-N-[(4-thiophen-2-yloxan-4-yl)methyl]benzamide is unique due to the presence of the oxan-4-yl group, which can impart distinct chemical and biological properties. This structural feature may enhance its stability, solubility, or binding affinity compared to similar compounds.

Properties

IUPAC Name

2-chloro-4-fluoro-N-[(4-thiophen-2-yloxan-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClFNO2S/c18-14-10-12(19)3-4-13(14)16(21)20-11-17(5-7-22-8-6-17)15-2-1-9-23-15/h1-4,9-10H,5-8,11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITGCXGGGFMKAIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C2=C(C=C(C=C2)F)Cl)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.